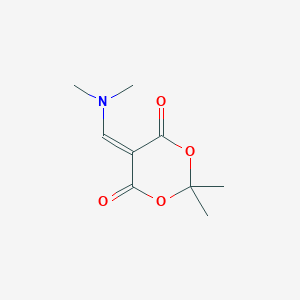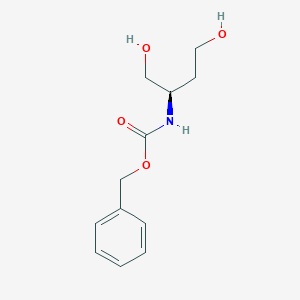![molecular formula C16H14N2O3 B1349936 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727652-02-0](/img/structure/B1349936.png)
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Descripción general
Descripción
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a chemical compound with a complex heterocyclic structure. It belongs to the imidazo[1,2-a]pyridine family, which has garnered interest in medicinal chemistry due to its diverse applications . This compound exhibits promising properties that warrant further investigation.
Synthesis Analysis
Several synthetic methods have been reported for the preparation of this compound. One such approach involves the condensation of an aldehyde (likely 3,4-dimethoxybenzaldehyde) with an imidazo[1,2-a]pyridine core. The reaction likely proceeds through a Schiff base formation, followed by cyclization to yield the desired product . Further optimization and exploration of synthetic routes are essential for efficient production.
Molecular Structure Analysis
The molecular structure of This compound consists of an imidazo[1,2-a]pyridine ring fused with a phenyl group bearing two methoxy substituents. The aldehyde functional group is attached to the imidazo ring. The precise arrangement of atoms and bond angles can be visualized using computational tools or X-ray crystallography .
Physical And Chemical Properties Analysis
- Melting Point : The compound is an off-white solid with a melting point around 70–75°C .
- NMR Spectra : The ^1H NMR spectrum reveals characteristic peaks corresponding to different protons in the molecule, while the ^13C NMR spectrum provides information about carbon atoms and their chemical environments .
Aplicaciones Científicas De Investigación
Synthesis Techniques
The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds similar to 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde, has been a subject of interest due to their potential biological applications. Techniques such as water-mediated hydroamination and silver-catalyzed aminooxygenation have been reported to produce imidazo[1,2-a]pyridine-3-carbaldehydes under various conditions, highlighting the versatility of synthesis methods for these compounds (Mohan, Rao, & Adimurthy, 2013).
Biological Activities
The biological study of oxopyrimidines and thiopyrimidines derived from imidazo[1,2-a]pyridine carbaldehydes has shown antimicrobial activity, indicating the potential for these compounds in antibacterial and antifungal applications. Such studies are crucial for understanding the therapeutic potential of these derivatives (Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009).
Chemical Characterization
Research into the condensation of acylpyridines with amines has provided insights into the chemical properties and reactions of imidazo[1,2-a]pyridine derivatives, contributing to a deeper understanding of their chemical behavior and potential for further functionalization (Campbell, Glover, & Trenholm, 1969).
Advanced Applications
The synthesis and characterization of novel imidazo[1,5-a]pyridine derivatives, such as cadmium chloride complexes, demonstrate the potential for these compounds in material science and coordination chemistry, expanding their application beyond biological activities (Hakimi, Mardani, Moeini, Mohr, Schuh, & Vahedi, 2012).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Imidazo[1,2-a]pyridine derivatives, to which this compound belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have been found to interact with various targets, depending on the specific derivative and its functional groups .
Mode of Action
One study showed that imidazo[1,2-a]pyridine derivatives combined with copper (ii) salts can catalyze the oxidation of catechol to o-quinone . This suggests that the compound may interact with its targets to induce chemical transformations, although the exact nature of these interactions would depend on the specific targets involved .
Biochemical Pathways
This process is catalyzed by enzymes such as tyrosinase and is involved in various biological phenomena, including the oxidative browning of plant products, defense reactions in arthropods, and melanin biosynthesis in all organisms .
Result of Action
The oxidation of catechol to o-quinone, catalyzed by imidazo[1,2-a]pyridine derivatives combined with copper (ii) salts, suggests that the compound may induce chemical transformations leading to various downstream effects .
Action Environment
The action of 2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde can be influenced by various environmental factors. For instance, the oxidation efficiency of imidazo[1,2-a]pyridine derivatives combined with copper (II) salts depends on the nature of the substituents on the ligands and the anions of the copper salts . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH, temperature, and the presence of other chemical species.
Análisis Bioquímico
Biochemical Properties
2-(3,4-Dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby affecting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and proteins, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, as well as alterations in gene expression . For instance, the compound has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged activation or inhibition of signaling pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . For example, it can alter the levels of key metabolites involved in energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For instance, the compound can be transported into cells via organic anion transporters and distributed to various organelles, such as the mitochondria and nucleus .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression . Alternatively, it may accumulate in the mitochondria, affecting mitochondrial function and energy production .
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-7-6-11(9-14(13)21-2)16-12(10-19)18-8-4-3-5-15(18)17-16/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYOBAYEPXBZLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(N3C=CC=CC3=N2)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374330 | |
| Record name | 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
727652-02-0 | |
| Record name | 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















